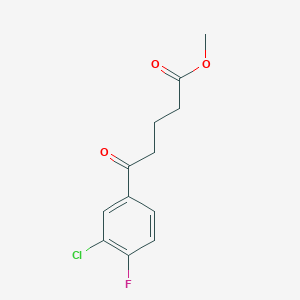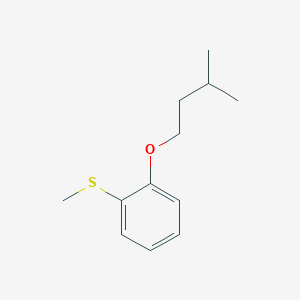
(2,6-Dimethyl-4-propoxyphenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dimethyl-4-propoxyphenyl)(methyl)sulfane: is an organic compound characterized by the presence of a sulfane group attached to a phenyl ring substituted with dimethyl and propoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethyl-4-propoxyphenyl)(methyl)sulfane typically involves the reaction of 2,6-dimethyl-4-propoxyphenol with a suitable methylating agent in the presence of a sulfur source. Common reagents used in this synthesis include methyl iodide and sodium hydrosulfide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: (2,6-Dimethyl-4-propoxyphenyl)(methyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfane group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Varied products depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, (2,6-Dimethyl-4-propoxyphenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound can be used to study the effects of sulfane-containing compounds on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile candidate for drug design and development.
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products with specific functionalities.
作用機序
The mechanism of action of (2,6-Dimethyl-4-propoxyphenyl)(methyl)sulfane involves its interaction with molecular targets through its sulfane group. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
- (2,6-Dimethyl-4-methoxyphenyl)(methyl)sulfane
- (2,6-Dimethyl-4-ethoxyphenyl)(methyl)sulfane
- (2,6-Dimethyl-4-butoxyphenyl)(methyl)sulfane
Comparison: Compared to its analogs, (2,6-Dimethyl-4-propoxyphenyl)(methyl)sulfane is unique due to the presence of the propoxy group, which can influence its chemical reactivity and physical properties. This uniqueness can be leveraged in applications where specific reactivity or properties are desired.
特性
IUPAC Name |
1,3-dimethyl-2-methylsulfanyl-5-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-5-6-13-11-7-9(2)12(14-4)10(3)8-11/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMLYQDKUFCOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)C)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-3-[(2-fluorophenyl)methoxy]benzotrifluoride](/img/structure/B7990319.png)
![1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7990324.png)








